

Application Note: Quantification of Cudraxanthone D using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Cudraxanthone D	
Cat. No.:	B15592177	Get Quote

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Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Cudraxanthone D**, a bioactive xanthone found in plants such as Maclura tricuspidata (formerly Cudrania tricuspidata). **Cudraxanthone D** has garnered interest for its potential pharmacological activities. This document provides a comprehensive protocol for sample preparation, HPLC analysis, and method validation, enabling researchers to accurately determine the concentration of **Cudraxanthone D** in various samples, particularly from plant matrices.

Introduction

Cudraxanthone D is a prenylated xanthone that has been isolated from the root bark of Maclura tricuspidata.[1] Xanthones are a class of polyphenolic compounds known for a wide range of pharmacological activities, making their accurate quantification crucial for research and development.[2] High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for the separation and quantification of such phytochemicals. This document outlines a specific HPLC method tailored for the analysis of **Cudraxanthone D**.

Physicochemical Properties of Cudraxanthone D



A thorough understanding of the analyte's properties is fundamental for HPLC method development.

Property	Value	Reference
Molecular Formula	C24H26O6	ChemFaces
Molecular Weight	410.5 g/mol	ChemFaces
Chemical Structure	2,3,8-trihydroxy-6-methoxy-5- (2-methylbut-3-en-2-yl)-1-(3- methylbut-2-enyl)xanthen-9- one	PubChem
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	ChemFaces

Experimental Protocols Materials and Reagents

- Cudraxanthone D reference standard (≥98% purity)
- HPLC grade methanol
- HPLC grade acetonitrile
- HPLC grade water
- Formic acid (analytical grade)
- Plant material (e.g., dried and powdered root bark of Maclura tricuspidata)

Instrumentation and Chromatographic Conditions



Parameter	Recommended Setting	
HPLC System	A standard HPLC system with a UV-Vis or DAD detector	
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)	
Mobile Phase	Isocratic elution with Methanol:Water (90:10, v/v)	
Flow Rate	1.0 mL/min	
Column Temperature	Ambient (approximately 25°C)	
Detection Wavelength	237 nm (based on typical xanthone absorbance) [3][4]	
Injection Volume	20 μL	
Run Time	Approximately 10 minutes	

Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Cudraxanthone D** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 50 μg/mL.

Sample Preparation (from Maclura tricuspidata root bark)

- Extraction: Accurately weigh 1.0 g of powdered plant material and place it in a flask. Add 20 mL of 70% aqueous methanol.
- Ultrasonication: Sonicate the mixture for 20 minutes at room temperature.
- Centrifugation: Centrifuge the extract at 9000 x g for 20 minutes.



• Filtration: Filter the supernatant through a 0.45 μm membrane filter prior to HPLC injection.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

Validation Parameter	Typical Acceptance Criteria	Example Result
Linearity (r²)	> 0.999	0.9995
Accuracy (% Recovery)	80 - 120%	98.5 - 101.2%
Precision (% RSD)	< 2%	Intra-day: 0.8%, Inter-day: 1.5%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	0.1 μg/mL
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	0.3 μg/mL
Specificity	No interfering peaks at the retention time of the analyte	Peak purity > 0.999

Quantitative Data Summary

The following table presents an example of the quantification of **Cudraxanthone D** in the root bark of Maclura tricuspidata.

Sample	Cudraxanthone D Concentration (mg/g)	% w/w	Reference
M. tricuspidata root bark	0.26	0.026%	[1]

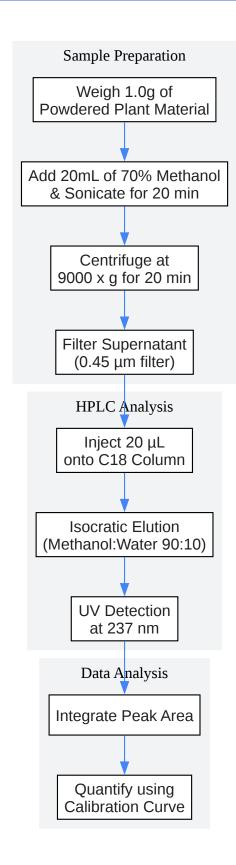
Visualizations



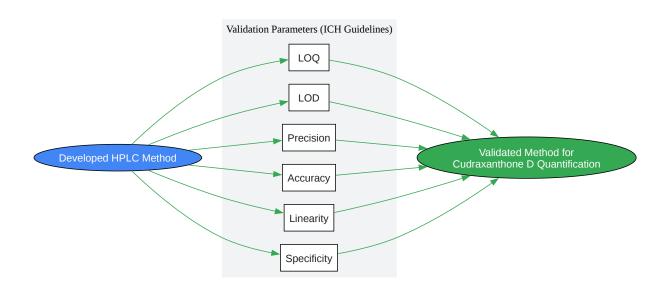


Experimental Workflow









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